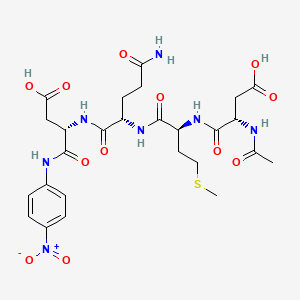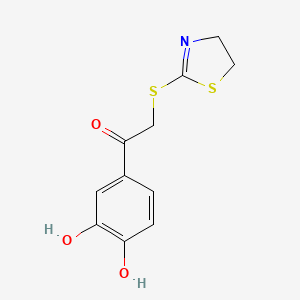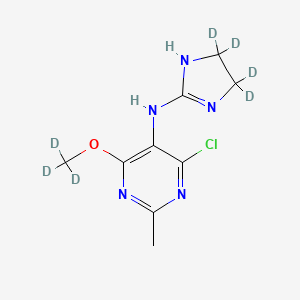
Moxonidine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxonidine-d7 is a deuterated form of Moxonidine, which is an imidazoline type 1 receptor selective agonist and antihypertensive agent. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Moxonidine due to the presence of stable heavy isotopes of hydrogen (deuterium) in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-d7 involves the incorporation of deuterium atoms into the Moxonidine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Moxonidine with deuterium atoms using deuterated solvents or reagents.
Direct Synthesis: This method involves the synthesis of Moxonidine from deuterated starting materials.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated starting materials.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the final product using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Moxonidine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrogenated and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include dehydrogenated this compound, hydroxymethyl-Moxonidine-d7, and other hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Moxonidine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Moxonidine in the body.
Metabolic Profiling: The deuterated form allows for the detailed analysis of metabolic pathways and the identification of metabolites.
Biological Research: this compound is used to investigate the biological effects of Moxonidine on various cellular and molecular targets.
Medical Research: It is used in the development of new antihypertensive therapies and to study the effects of Moxonidine on cardiovascular health
Wirkmechanismus
Moxonidine-d7 exerts its effects by selectively binding to imidazoline type 1 receptors in the central nervous system. This binding leads to the activation of these receptors, resulting in the inhibition of sympathetic nervous system activity. The reduction in sympathetic activity leads to a decrease in blood pressure. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may contribute to its beneficial effects on metabolic health .
Vergleich Mit ähnlichen Verbindungen
Moxonidine-d7 is unique compared to other similar compounds due to its selective agonist activity at imidazoline type 1 receptors and its deuterated nature. Some similar compounds include:
Clonidine: An older antihypertensive agent that binds to both imidazoline and alpha-2 adrenergic receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different receptor selectivity.
Methyldopa: A centrally acting antihypertensive agent that works through different mechanisms
This compound’s unique properties make it a valuable tool in scientific research and a promising candidate for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C9H12ClN5O |
|---|---|
Molekulargewicht |
248.72 g/mol |
IUPAC-Name |
4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2 |
InChI-Schlüssel |
WPNJAUFVNXKLIM-FFSDNRBLSA-N |
Isomerische SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



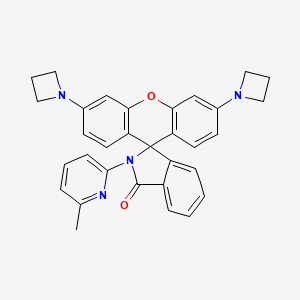
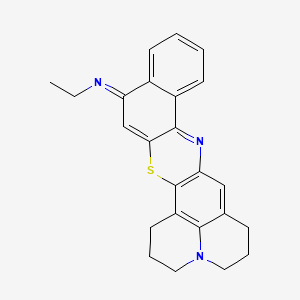
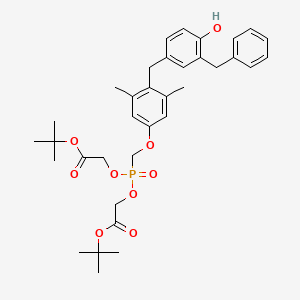
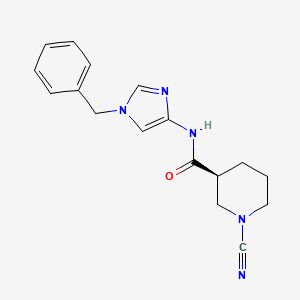
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
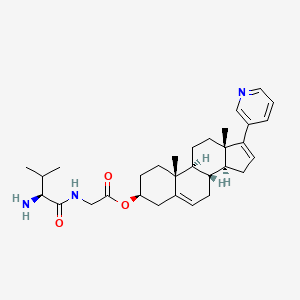
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
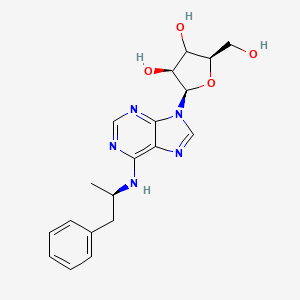
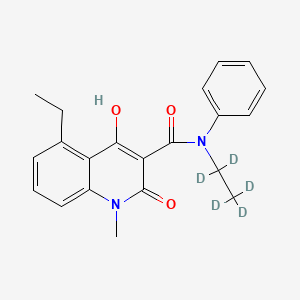
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
